N'-(2,5-difluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3S/c1-12-18(9-10-25-20(30)21(31)26-17-11-14(23)5-8-16(17)24)33-22-27-19(28-29(12)22)13-3-6-15(32-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIBAFPNURLRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-difluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,5-difluoroaniline and 4-methoxybenzaldehyde, which are then subjected to various condensation and cyclization reactions to form the thiazolotriazole core. The final step involves the coupling of this core with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N'-(2,5-difluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
The compound features a triazole-thiazole scaffold, which is known for its diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial, antifungal, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its potential in treating various diseases due to its unique structural characteristics.
Antimicrobial Activity
Studies have shown that compounds containing the 1,2,4-triazole moiety demonstrate potent antimicrobial activity against a range of pathogens. For instance:
- Antibacterial Effects : Triazole derivatives have been tested against Gram-positive and Gram-negative bacteria. Some studies report Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics such as streptomycin and ampicillin .
- Antifungal Activity : The triazole structure is also linked to antifungal properties effective against strains like Candida albicans and Aspergillus niger, showcasing the compound's broad-spectrum efficacy .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the triazole and thiazole rings can significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., fluorine) enhances antimicrobial activity by increasing the compound's reactivity towards microbial enzymes .
- Substituent Positioning : The positioning of methoxy and methyl groups has been shown to affect both solubility and potency against specific bacterial strains .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- A study published in Frontiers in Chemistry discusses the synthesis of triazole-thiazole derivatives and their evaluation against various pathogens. It highlights that modifications can lead to compounds with improved efficacy in inhibiting bacterial growth .
- Another research article emphasizes the importance of 1,2,4-triazoles in drug development due to their ability to interact with biological targets involved in disease processes such as cancer and inflammation .
Comprehensive Data Table
| Property/Activity | Description |
|---|---|
| Chemical Structure | N'-(2,5-difluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide |
| Antibacterial Activity | Effective against both Gram-positive and Gram-negative bacteria with MIC comparable to antibiotics |
| Antifungal Activity | Active against fungi like Candida albicans with significant inhibition rates |
| SAR Insights | Modifications on triazole/thiazole rings can enhance activity; electron-withdrawing groups are beneficial |
| Potential Therapeutic Uses | Antimicrobial therapies, anti-inflammatory agents |
Mechanism of Action
The mechanism of action of N'-(2,5-difluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application being investigated.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Triazolo-Thiazole Derivatives
*Estimated based on analogous structures.
Key Structural Differences:
- R1 Substituents: The target’s 2,5-difluorophenyl group introduces dual electron-withdrawing fluorine atoms at ortho and para positions, enhancing electronegativity compared to mono-fluorinated (e.g., 2-fluoro in ) or non-halogenated analogues. This may improve metabolic stability by reducing oxidative degradation .
- R2 Substituents: The 4-methoxyphenyl group on the triazolo-thiazole (shared with and ) provides strong electron-donating effects, contrasting with the 4-fluorophenyl in .
- Chlorine/Methyl Substitutions : The 3-chloro-4-methylphenyl group in increases lipophilicity and steric bulk, which may hinder membrane permeability or active-site interactions compared to fluorinated analogues .
Physicochemical Properties
- Molecular Weight : The target compound (~458.46 g/mol) is heavier than (439.465 g/mol) due to the additional fluorine atom and methoxy group. Higher molecular weight may influence bioavailability, adhering to Lipinski’s rule limits (≤500 g/mol).
- However, the 2,5-difluorophenyl group in R1 counterbalances this by enhancing lipophilicity.
- Electron Effects : Fluorine’s electronegativity in R1 may stabilize the molecule via C-F bond strength, while the methoxy group in R2 donates electrons to the triazolo-thiazole core, altering its reactivity .
Biological Activity
N'-(2,5-difluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and thiazole moiety, which are known for their diverse biological activities. The presence of fluorine substituents and methoxy groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 μg/mL |
| Triazole Derivative B | E. coli | 0.5 μg/mL |
| Triazole Derivative C | P. aeruginosa | 1 μg/mL |
The compound's structural features likely contribute to its antibacterial activity by inhibiting essential bacterial enzymes or disrupting membrane integrity.
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds with similar structural motifs have demonstrated anti-inflammatory effects. Studies have shown that triazole derivatives can inhibit the expression of inflammatory mediators such as COX-2 and iNOS in macrophage cell lines .
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Mediator Targeted | Effect Observed |
|---|---|---|
| Compound X | COX-2 | Inhibition of expression |
| Compound Y | iNOS | Reduced production |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and thiazole rings can significantly influence potency and selectivity against specific pathogens .
Key Findings in SAR Studies
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and may improve membrane penetration.
- Methoxy Substituents : Methoxy groups have been associated with increased anti-inflammatory activity.
- Triazole Variants : Different substitutions on the triazole ring can lead to varying degrees of antibacterial efficacy.
Case Studies
Several studies have evaluated the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related triazole derivative demonstrated significant antibacterial effects in patients with resistant infections.
- Case Study 2 : Research on the anti-inflammatory properties showed promising results in animal models of arthritis when treated with triazole-containing compounds.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, including cyclization of triazolothiazole cores and functionalization via amidation. Key steps include:
- Cyclocondensation : Formation of the triazolothiazole scaffold under reflux with catalysts like triethylamine in dimethylformamide (DMF) .
- Amide coupling : Reaction of intermediates with ethanediamide derivatives using carbodiimide-based coupling agents .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate intermediates and final products .
Q. How is purity monitored during synthesis, and what analytical techniques validate intermediate structures?
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity .
- Spectroscopic validation :
- NMR (¹H/¹³C) confirms substituent positions and functional groups .
- IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches .
- Mass spectrometry (MS) verifies molecular ion peaks .
Q. What initial biological screening assays are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolothiazole moiety's known bioactivity . Use:
- Fluorescence-based assays for real-time enzymatic activity monitoring.
- Cell viability assays (e.g., MTT) to screen for cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Apply Design of Experiments (DoE) methodologies:
- Factor screening : Test variables like temperature (70–100°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Response surface modeling : Optimize parameters for maximum yield using software like JMP or Minitab .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in multi-step syntheses .
Q. How to resolve contradictions in biological activity data across studies?
- Comparative structural analysis : Use X-ray crystallography (e.g., ) to confirm stereochemical consistency .
- Dose-response studies : Re-evaluate IC₅₀ values under standardized assay conditions (pH, serum concentration) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies mitigate low solubility in in vitro bioassays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
- Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How to interpret complex NMR spectra for structural confirmation?
- 2D NMR techniques :
- COSY identifies scalar-coupled protons (e.g., adjacent aromatic H atoms) .
- HSQC correlates ¹H and ¹³C signals to resolve overlapping peaks .
- Dynamic NMR : Analyze temperature-dependent shifts to confirm rotameric equilibria in amide bonds .
Q. What computational methods predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- Pharmacophore mapping : Align structural features with known bioactive triazolothiazoles (e.g., PubChem data ).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
